

Spectroscopic Data of 5-Ethyl-2-fluorophenol: A Technical Guide

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Compound of Interest

Compound Name: 5-Ethyl-2-fluorophenol

CAS No.: 891843-05-3

Cat. No.: B1592259

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For Researchers, Scientists, and Drug Development Professionals

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Abstract

This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of **5-Ethyl-2-fluorophenol** (CAS No. 891843-05-3).^{[1][2]} Due to the limited availability of experimentally-derived spectra for this specific compound in public databases, this document synthesizes predicted data based on the analysis of structurally related molecules and fundamental spectroscopic principles. This guide is intended to serve as a foundational resource for researchers in chemical synthesis, drug discovery, and materials science, offering detailed predictions for ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Furthermore, standardized experimental protocols for acquiring this data are provided to facilitate practical laboratory work.

Introduction

5-Ethyl-2-fluorophenol is a substituted aromatic compound with potential applications as an intermediate in the synthesis of pharmaceuticals and other fine chemicals. Its structure, featuring a hydroxyl group, a fluorine atom, and an ethyl substituent on the benzene ring, gives rise to a unique spectroscopic fingerprint. Accurate interpretation of its spectroscopic data is paramount for structural verification, purity assessment, and understanding its chemical

behavior. This guide provides an in-depth analysis of its expected spectroscopic signature across various analytical techniques.

Molecular Structure and Key Features

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. Below is a diagram illustrating the structure of **5-Ethyl-2-fluorophenol** with atom numbering used for spectral assignments throughout this guide.

Caption: Molecular structure of **5-Ethyl-2-fluorophenol** with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The proton NMR spectrum of **5-Ethyl-2-fluorophenol** is expected to show distinct signals for the aromatic protons, the ethyl group protons, and the hydroxyl proton. The chemical shifts and coupling patterns are influenced by the electronic effects of the fluorine and hydroxyl substituents.

Table 1: Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

Proton Assignment	Predicted Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz
H-3	6.85 - 6.95	ddd	$J(\text{H3-H4}) \approx 8.5$, $J(\text{H3-F}) \approx 8.5$, $J(\text{H3-H6}) \approx 2.5$
H-4	6.95 - 7.05	t	$J(\text{H4-H3}) \approx J(\text{H4-H6}) \approx 8.5$
H-6	6.75 - 6.85	dd	$J(\text{H6-H4}) \approx 8.5$, $J(\text{H6-H3}) \approx 2.5$
-OH	4.5 - 5.5	br s	-
-CH ₂ - (H-7)	2.55 - 2.65	q	$J(\text{H7-H8}) \approx 7.6$
-CH ₃ (H-8)	1.18 - 1.28	t	$J(\text{H8-H7}) \approx 7.6$

Expertise & Experience Insight: The prediction of the aromatic region is based on data from 2-fluorophenol and other substituted phenols.[3] The fluorine atom is expected to cause through-bond coupling to nearby protons, most significantly to H-3 (ortho) and to a lesser extent to H-4 (meta) and H-6 (para). The broad singlet for the hydroxyl proton is typical and its chemical shift can be highly dependent on concentration and solvent. The ethyl group should present a classic quartet and triplet pattern.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon skeleton. The fluorine substituent will induce significant C-F coupling, which is a key diagnostic feature.

Table 2: Predicted ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

Carbon Assignment	Predicted Chemical Shift (δ) ppm	Coupling Constant (J) Hz
C-1	142.0 - 144.0	d, $J(\text{C1-F}) \approx 12$
C-2	152.0 - 154.0	d, $J(\text{C2-F}) \approx 240$
C-3	115.0 - 117.0	d, $J(\text{C3-F}) \approx 23$
C-4	123.0 - 125.0	d, $J(\text{C4-F}) \approx 4$
C-5	130.0 - 132.0	s
C-6	118.0 - 120.0	d, $J(\text{C6-F}) \approx 8$
C-7 (-CH ₂ -)	28.0 - 30.0	s
C-8 (-CH ₃)	15.0 - 17.0	s

Expertise & Experience Insight: The large one-bond coupling constant (^1JCF) for C-2 is characteristic of a fluorine atom directly attached to an aromatic ring. The two- and three-bond coupling constants (^2JCF and ^3JCF) for C-1, C-3, C-6, and C-4 are also diagnostic. These predictions are extrapolated from data for 2-fluorophenol and related fluorinated aromatic compounds.[4]

Caption: Predicted key HMBC correlations for **5-Ethyl-2-fluorophenol**.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
3600 - 3200	Strong, Broad	O-H stretch
3100 - 3000	Medium	Aromatic C-H stretch
2970 - 2850	Medium	Aliphatic C-H stretch
1600 - 1450	Medium-Strong	Aromatic C=C skeletal vibrations
1280 - 1200	Strong	C-O stretch (phenol) & C-F stretch
850 - 750	Strong	C-H out-of-plane bending

Expertise & Experience Insight: The broad O-H stretching band is a hallmark of phenols.[5] The C-F stretching vibration is expected to be strong and may overlap with the C-O stretching band in the fingerprint region.[6] The exact positions of the aromatic C=C and C-H bending bands can provide information about the substitution pattern of the benzene ring.

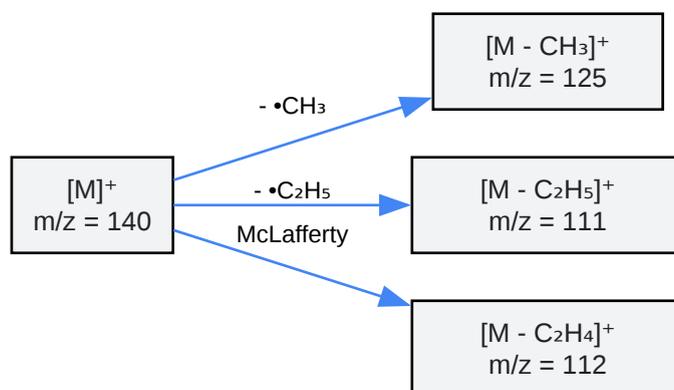
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z	Predicted Relative Intensity (%)	Assignment
140	100	Molecular Ion [M] ⁺
125	40-60	[M - CH ₃] ⁺
112	20-40	[M - C ₂ H ₄] ⁺ (McLafferty rearrangement)
111	30-50	[M - C ₂ H ₅] ⁺
83	10-20	[M - C ₂ H ₅ - CO] ⁺

Expertise & Experience Insight: The molecular ion peak at m/z 140 is expected to be prominent.[2] A key fragmentation pathway for ethyl-substituted aromatic compounds is the loss of a methyl radical to form a stable benzylic cation at m/z 125. Another expected fragmentation is the loss of an ethyl radical. A McLafferty-type rearrangement could lead to the loss of ethene.



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Caption: Predicted major fragmentation pathways for **5-Ethyl-2-fluorophenol** in EI-MS.

Experimental Protocols

The following are standardized protocols for the acquisition of spectroscopic data for **5-Ethyl-2-fluorophenol**.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of **5-Ethyl-2-fluorophenol** in ~0.6 mL of deuterated chloroform (CDCl_3) containing tetramethylsilane (TMS) as an internal standard (0.03% v/v). Filter the solution into a 5 mm NMR tube.
- ^1H NMR Acquisition:
 - Spectrometer: 400 MHz
 - Pulse Program: Standard 1D proton
 - Number of Scans: 16

- Relaxation Delay: 1.0 s
- Acquisition Time: ~4 s
- ¹³C NMR Acquisition:
 - Spectrometer: 100 MHz
 - Pulse Program: Proton-decoupled ¹³C
 - Number of Scans: 1024
 - Relaxation Delay: 2.0 s

Infrared (IR) Spectroscopy

- Instrument: Fourier-Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.
- Sample Preparation: Place a small drop of neat liquid **5-Ethyl-2-fluorophenol** directly onto the ATR crystal.
- Acquisition:
 - Range: 4000 - 400 cm⁻¹
 - Resolution: 4 cm⁻¹
 - Number of Scans: 32
 - A background spectrum of the clean, empty ATR crystal should be acquired and automatically subtracted from the sample spectrum.[7][8]

Mass Spectrometry

- Instrument: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

- Sample Preparation: Prepare a dilute solution of **5-Ethyl-2-fluorophenol** (~1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.
- GC Conditions:
 - Injector Temperature: 250 °C
 - Column: Standard non-polar capillary column (e.g., DB-5ms)
 - Oven Program: Start at 50 °C, hold for 2 min, ramp to 250 °C at 10 °C/min.
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI)
 - Ionization Energy: 70 eV[7]
 - Mass Range: m/z 40 - 400

Conclusion

This technical guide provides a detailed prediction of the ^1H NMR, ^{13}C NMR, IR, and MS spectroscopic data for **5-Ethyl-2-fluorophenol**. While direct experimental data is not widely available, the analyses and predictions herein are grounded in established spectroscopic principles and data from analogous compounds. The provided protocols offer a standardized approach for researchers to acquire and validate this data. This document serves as a valuable predictive resource to aid in the synthesis, identification, and characterization of **5-Ethyl-2-fluorophenol** in a research and development setting.

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